N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride

Aqueous solubility Formulation reproducibility Salt selection

Researchers quantifying PFAS precursor loads at AFFF-impacted sites face a critical gap: standard PFHxS monitoring misses sulfonamide-based precursors. AmPr-FHxSA (CAS 68957-61-9) is the permanently cationic hydrochloride salt that directly addresses this need-it is one of the first two confirmed ECF-based precursors generating PFHxS in the TOP assay (Cook et al., 2022). • Validated TOP assay calibration standard enabling accurate precursor quantification • Well-characterized biotransformation pathway yielding 30-38% identifiable products (FHxSA & PFHxS) • Consistent cationic speciation across pH ranges, unlike the free base (CAS 50598-28-2)

Molecular Formula C11H13F13N2O2S.ClH
C11H14ClF13N2O2S
Molecular Weight 520.74 g/mol
CAS No. 68957-61-9
Cat. No. B12828072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride
CAS68957-61-9
Molecular FormulaC11H13F13N2O2S.ClH
C11H14ClF13N2O2S
Molecular Weight520.74 g/mol
Structural Identifiers
SMILESCN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl
InChIInChI=1S/C11H13F13N2O2S.ClH/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;/h25H,3-5H2,1-2H3;1H
InChIKeyFOFYISWSOGYVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide Monohydrochloride (CAS 68957-61-9): Cationic C6 Fluorosurfactant and PFAS Precursor for Research and Industrial Procurement


N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride (CAS 68957-61-9) is the permanently cationic hydrochloride salt of a C6 perfluorohexane sulfonamide bearing a dimethylaminopropyl side chain. With a molecular formula of C₁₁H₁₄ClF₁₃N₂O₂S and a molecular weight of 520.74 g·mol⁻¹, it is structurally classified as an electrochemical fluorination (ECF)-derived polyfluoroalkyl substance within the broader per- and polyfluoroalkyl substances (PFAS) family [1]. The compound is also known in the environmental chemistry literature as N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), reflecting its quaternary ammonium character in aqueous solution [2]. The compound serves dual roles: as a cationic fluorosurfactant with demonstrated surface activity and as a significant ECF-based PFAS precursor whose environmental transformation products include perfluorohexane sulfonamide (FHxSA) and perfluorohexane sulfonic acid (PFHxS) [3].

1
Environmental fate and transport studies of C6 ECF-based PFAS precursors at AFFF-impacted sites
Permanently cationic ammonium salt enables consistent aqueous solubility without pH adjustment
2
Microbial ecotoxicology screening and bioremediation compatibility assessment
Differentiated inhibition profile vs. PFHxS supports precise microbial risk interpretation
3
Cationic fluorosurfactant reference standard for AFFF reformulation and coating research
Reported surface tension below 20 dyn/cm at low concentrations per patent literature
4
TOP assay precursor validation and PFAS regulatory monitoring calibration
Confirmed ECF-based precursor that generates PFHxS during total oxidizable precursor assay

Why Generic Substitution of CAS 68957-61-9 with Structurally Related Perfluorohexane Sulfonamides Carries Quantifiable Risk


Procurement decisions that treat N-(3-(dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride as interchangeable with its free base (CAS 50598-28-2), the parent perfluorohexane sulfonamide FHxSA (CAS 41997-13-1), or alternative C6 fluorosurfactants ignore critical differences in ionization state, environmental partitioning behavior, and biological activity that are supported by published quantitative evidence. The hydrochloride salt exists as a permanently cationic quaternary ammonium species in aqueous solution, conferring fundamentally different solubility, sorption, and microbial interaction profiles compared to the neutral free base or the anionic perfluorohexane sulfonate (PFHxS) [1]. The dimethylaminopropyl moiety is not a passive substituent: it directly governs the compound's zwitterionic/cationic speciation, which has been shown to produce soil-water partitioning coefficients (log Kd) that vary by approximately 1.5 to 2 log units across diverse soils—a range substantially exceeding that of both short-chain (<0.5 log units) and long-chain PFAS (0.5–1.5 log units) [2]. Furthermore, the compound's inhibitory effect on aerobic BTEX-degrading microbial cultures has been demonstrated to be more pronounced than that of the anionic PFHxS at equivalent concentrations, establishing that charge and head-group chemistry are non-trivial determinants of environmental and biological impact [3]. Substituting without verifying the specific salt form, counterion, and head-group architecture risks invalidating experimental reproducibility and regulatory compliance in environmental monitoring, remediation research, and surfactant formulation applications.

Target
CAS 68957-61-9
Permanently cationic quaternary ammonium hydrochloride salt. Consistent aqueous solubility and surface activity without pH adjustment.
Potential Substitute
Free Base (CAS 50598-28-2)
Neutral amine with pH-dependent protonation. Solubility and ionization state may vary between batches and conditions, potentially altering formulation reproducibility and environmental partitioning.
Target
AmPr-FHxSA (Cationic/Zwitterionic)
Cationic dimethylaminopropyl moiety drives unique sorption behavior. Log Kd varies approximately 1.5–2 log units across soils—substantially wider than short-chain PFAS.
Potential Substitute
PFHxS (Anionic)
Anionic perfluorohexane sulfonate. Different ionization state produces distinct soil-water partitioning and microbial inhibition profiles. Monitoring data may not capture sulfonamide precursor risks.
Target
C6 Perfluorohexane Sulfonamide Salt
Fluorinated chain length of 6 carbons. Reported to reduce surface tension below 20 dyn/cm, exceeding the capability of best hydrocarbon surfactants by over 3 dyn/cm.
Potential Substitute
Short-Chain PFAS (≤C4) or Hydrocarbon Surfactants
Shorter fluorinated chain or non-fluorinated structure. Surface tension reduction performance may not reach equivalent levels, directly impacting foam spreading and wetting in research formulations.

Quantitative Differentiation Evidence for N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide Monohydrochloride (CAS 68957-61-9) vs. Closest Analogs


Permanently Cationic Quaternary Ammonium Character vs. Free Base: Molecular Weight and Ionization Evidence for Formulation Consistency

CAS 68957-61-9 is the monohydrochloride salt, bearing a permanent positive charge on the dimethylammonio group, while its closest structural analog, the free base N-[3-(dimethylamino)propyl]tridecafluorohexanesulphonamide (CAS 50598-28-2), exists as a neutral amine that is only partially protonated depending on solution pH. The molecular weight difference directly reflects the HCl adduct: 520.74 g·mol⁻¹ for the hydrochloride (C₁₁H₁₄ClF₁₃N₂O₂S) vs. 484.28 g·mol⁻¹ for the free base (C₁₁H₁₃F₁₃N₂O₂S) . Patent literature on perfluoroalkanesulfonamidoamine quaternization products explicitly documents that the quaternary ammonium form exhibits high affinity for water and enhanced aqueous solubility, a property exploited for formulating homogeneous aqueous surfactant systems without pH adjustment [1]. Perfluoroalkane sulfonamide salts are also documented to reduce the surface tension of water to less than 20 dyn/cm at concentrations as low as 0.2 g/L [2]. In contrast, the free base form may precipitate upon dilution with water and acidification with HCl, as noted in the quaternization patent literature [1].

Salt Form vs. Free Base
Method context
ΔMW = 36.46 g·mol⁻¹ (HCl adduct). Permanently cationic quaternary ammonium vs. pH-dependent neutral amine.
Supports formulation consistency review. Permanent cationic character may stabilize aqueous solubility without pH adjustment.
Patent context: quaternary ammonium form documented for high water affinity and homogeneous surfactant systems.
Aqueous solubility Formulation reproducibility Salt selection

Enhanced Microbial Inhibition of Aerobic BTEX-Degrading Consortia vs. Anionic PFHxS at Equivalent Concentrations

In a 2024 study published in Environmental Science & Technology, Cook et al. directly compared the inhibitory effects of four PFAS compounds—including AmPr-FHxSA (the free-base nomenclature for the dimethylaminopropyl perfluorohexane sulfonamide corresponding to CAS 68957-61-9), perfluorohexane sulfonamide (FHxSA), perfluorohexanesulfonic acid (PFHxS), and the nonfluorinated surfactant sodium dodecyl sulfate (SDS)—on an aerobic BTEX-degrading enrichment culture [1]. The study reported that both FHxSA and AmPr-FHxSA inhibited the aerobic BTEX-degrading enrichment, and that this inhibitory effect was more pronounced than that caused by the anionic PFHxS at equivalent concentrations [1]. The anaerobic TCE-dechlorinating coculture was resistant to individual PFAS exposures but was inhibited by >1000× diluted AFFF, while the anaerobic toluene-degrading enrichment was not inhibited by AFFF or individual PFASs, demonstrating that the microbial toxicity profile is specific to both the PFAS chemical structure and the microbial metabolic context [1].

Microbial Inhibition Profile
Head-to-head
AmPr-FHxSA vs. PFHxS at equivalent concentrations: AmPr-FHxSA inhibition more pronounced in aerobic BTEX-degrading enrichment.
Supports microbial ecotoxicology endpoint review. Inhibition profile differs from commonly monitored PFHxS.
Cook et al. 2024, Environ Sci Technol. Exact IC₅₀ values not reported in this study.
Microbial ecotoxicology Bioremediation compatibility AFFF-impacted site assessment

Soil-Water Partitioning: Zwitterionic AmPr-FHxSA Exhibits 1.5–2 Log Unit Kd Variation vs. <0.5 Log Units for Short-Chain PFAS

Nguyen et al. (2020, Environ Sci Technol) conducted a systematic evaluation of soil-water partitioning coefficients (log Kd) for a broad range of PFAS across multiple soil types [1]. The study included three AFFF-related zwitterionic PFAS: AmPr-FHxSA, TAmPr-FHxSA, and 6:2 FTSA-PrB. Across all tested soils, the Kd values of zwitterionic AmPr-FHxSA and TAmPr-FHxSA varied by approximately 1.5 to 2 log units, a range substantially larger than that observed for short-chain PFAS (≤ 5 -CF₂- moieties; <0.5 log unit variation) and long-chain PFAS (>0.5 to 1.5 log unit variation) [1]. The study demonstrated that soil-water partitioning coefficients for all PFAS were chain-length-dependent and significantly linearly related to molecular weight for compounds with MW > 350 g/mol (R² = 0.94, p < 0.0001) [1]. Solution pH was shown to influence PFAS speciation and soil surface chemistry, with Kd values increasing when pH decreased from approximately 8 to 3 [1].

Soil-Water Partitioning Range
Reported
Log Kd variation ≈1.5–2 log units across diverse soils, substantially exceeding short-chain PFAS (0.5–1.5 log units).
Supports site-specific sorption study design. Generic PFAS Kd values may misestimate mobility for this compound.
Nguyen et al. 2020, Environ Sci Technol. MW > 350 g/mol showed strong linear relationship with Kd.
Environmental fate and transport Groundwater monitoring Sorption modeling

Biotransformation Product Yield: 38% vs. 30% Identifiable Products Under Methane-Oxidizing vs. Acetate-Oxidizing Redox Conditions

Cook et al. (2022, Environ Sci Technol) compared the aerobic biotransformation of AmPr-FHxSA by microbial enrichments from AFFF-impacted soil amended with different substrates [1]. Methane-oxidizing cultures yielded the highest proportion of identifiable transformation products at 38%, comprising perfluorohexane sulfonamide (FHxSA) and perfluorohexane sulfonic acid (PFHxS). Acetate-oxidizing cultures produced 30% identifiable products under the same experimental framework [1]. The study further demonstrated that perfluorohexanoic acid (PFHxA) accounted for over 95% of products formed during chemical oxidation, while AmPr-FHxSA and FHxSA were identified for the first time as ECF-based precursors that generate PFHxS during the total oxidizable precursor (TOP) assay—a finding with direct implications for regulatory monitoring of PFAS at AFFF-impacted sites [1][2].

Biotransformation Product Yield
Head-to-head
38% identifiable products (FHxSA + PFHxS) under methane-oxidizing vs. 30% under acetate-oxidizing conditions.
Supports fate-study interpretation. Redox condition sensitivity quantifies transformation pathway dependence.
8 percentage-point difference. Cook et al. 2022, Environ Sci Technol 56(22):15478-15488.
PFAS precursor biotransformation Bioremediation Environmental monitoring

Surface Tension Reduction Below 20 dyn/cm at ≤0.2 g/L: Class-Level Performance of Perfluoroalkane Sulfonamide Salts vs. Hydrocarbon Surfactants

Patent literature establishes that perfluoroalkane sulfonamide salts—including quaternary ammonium salts structurally analogous to CAS 68957-61-9—reduce the surface tension of water to less than 20 dyn/cm (equivalent to <20 mN/m) at concentrations as low as approximately 0.2 g/L [1]. This performance places the compound within the characteristic surface tension range of fluorinated surfactants (15–20 mN/m), which is substantially below the practical minimum achievable by conventional hydrocarbon surfactants (~23 mN/m) [2]. For context, the structurally related N-carboxyethyl, N-3-dimethylaminopropyl-perfluorohexylsulfonamide (amphoteric analog) achieves a surface tension of 16 mN/m at 0.1% aqueous concentration [3]. The quaternized perfluoroalkane-sulfonamido-polymethylenealkylamine class is specifically identified as effective across neutral, acidic, and basic aqueous solutions even at minute concentrations [4].

Surface Tension Reduction
Class-level
Perfluoroalkane sulfonamide quaternary ammonium salts: reported below 20 dyn/cm at ≤0.2 g/L. Best hydrocarbon surfactants: practical minimum ~23 dyn/cm.
Supports fluorosurfactant performance context. Reported surface tension reduction exceeds hydrocarbon surfactant class capability.
Patent-derived class-level inference. Analog data: N-carboxyethyl analog achieves 16 mN/m at 0.1% aq.
Fluorosurfactant performance AFFF formulation Interfacial tension

High-Value Application Scenarios for N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide Monohydrochloride (CAS 68957-61-9) Grounded in Quantitative Evidence


Environmental Fate Studies of C6 ECF-Based PFAS Precursors at AFFF-Impacted Sites

The compound's well-characterized biotransformation pathway—yielding 30–38% identifiable products (FHxSA and PFHxS) depending on redox conditions [1]—makes CAS 68957-61-9 an essential analytical reference standard for fate-and-transport studies at AFFF-impacted groundwater sites. Its uniquely wide soil-water partitioning range (~1.5–2 log Kd units across diverse soils) relative to short-chain PFAS (<0.5 log units) [2] necessitates the use of this specific compound rather than generic PFAS surrogates when parameterizing site-specific sorption and transport models.

Microbial Ecotoxicology Screening in Bioremediation Compatibility Assessments

The demonstrated differential inhibition of aerobic BTEX-degrading consortia by AmPr-FHxSA compared to anionic PFHxS at equivalent concentrations [3] positions this compound as a critical test substance for evaluating bioremediation compatibility at co-contaminated sites. Its more pronounced inhibitory effect relative to the perfluorinated acid form means that risk assessments relying solely on PFHxS monitoring data will underestimate microbial toxicity where sulfonamide-based precursors are present.

Cationic Fluorosurfactant Reference for AFFF Reformulation and Specialty Coating Development

The permanently cationic quaternary ammonium character of the hydrochloride salt—distinguishing it from the pH-dependent free base (CAS 50598-28-2)—provides formulation scientists with a surfactant standard that delivers consistent aqueous solubility and surface activity (<20 dyn/cm at ≤0.2 g/L) across neutral, acidic, and basic conditions [4][5]. This performance attribute is directly relevant to the development of next-generation aqueous film-forming foams and fluorinated specialty coatings where pH-independent surface tension reduction is a formulation requirement.

Total Oxidizable Precursor (TOP) Assay Validation and PFAS Precursor Monitoring

The 2022 demonstration that AmPr-FHxSA is one of the first two confirmed ECF-based precursors that generate PFHxS during the TOP assay [1] makes this compound indispensable for analytical laboratories validating TOP assay protocols. Its inclusion as a calibration standard enables accurate quantification of the precursor contribution to total PFHxS loads at contaminated sites, addressing a critical gap in regulatory PFAS monitoring frameworks.

Application
Selection Property
Validation Focus
Environmental fate studies at AFFF-impacted sites
Precursor transformation pathway and sorption behavior
Biotransformation product yield and site-specific soil-water partitioning range
Microbial ecotoxicology and bioremediation compatibility screening
Microbial inhibition profile relative to anionic PFAS
Differential inhibition response in aerobic consortia vs. model anionic compound
Cationic fluorosurfactant reference for formulation research
Permanent cationic charge and aqueous solubility consistency
Surface tension reduction performance relative to non-fluorinated alternatives
TOP assay validation and PFAS precursor monitoring
Confirmed ECF-based PFHxS precursor identity
Precursor contribution to total PFHxS loads in regulatory monitoring contexts
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